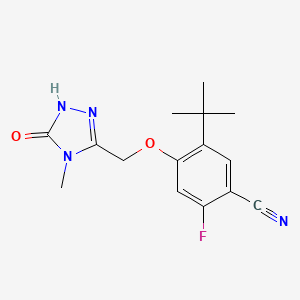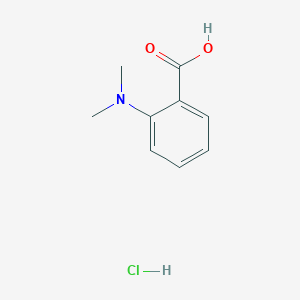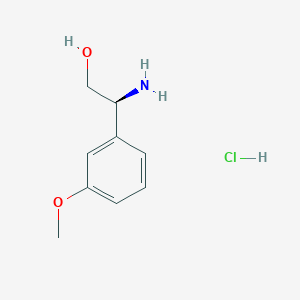
Nalpha-boc-nepsilon-tetradecanoyl-l-lysineboc-lys(myr)-oh
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HIV-Protease Inhibition
A study explored the use of Nalpha-isobutyl-Nalpha-arylsulfonamido-(Nepsilon acyl) lysine derivatives as HIV protease inhibitors. The research focused on optimizing the Nepsilon-acyl-phenyl spacer, finding compounds with sub-nanomolar potency on the purified enzyme (Stranix et al., 2003).
Creation of Bio-Inspired Hybrid Fibers
Research on poly(L-lysine)s substituted with Nepsilon tetrapeptide demonstrated applications in enzyme-mediated interpolymer cross-linking, leading to the creation of bio-inspired hybrid fibers with enhanced mechanical strength (Tonegawa et al., 2004).
Conversion in Maillard Reaction
Nepsilon-(carboxymethyl)lysine (CML) formation from Amadori compounds is significantly accelerated under alkaline conditions, as shown in studies using glycated human serum albumin and model compounds like Nalpha-t-butyloxycarbonyl-Nepsilon-fructoselysine (Boc-FL) (Nagai et al., 1998).
Applications in Enzyme Studies
A series of Nepsilon-poly-alpha-glutamyl and Nepsilon-polylysyl derivatives of Nalpha-pteroyllysine were tested as substrates and inhibitors for dihydrofolate reductase and thymidylate synthetase, showing variations in activity and substrate specificity (Plante et al., 1976).
DNA Cleavage and Interaction Studies
Nalpha,Nepsilon-di[N-(O,O-diisopropyl)phosphoryl-L-leucy]-L-lysyl-methyl ester and related compounds were found to efficiently cleave supercoiled DNA, indicating their potential for DNA interaction and cleavage studies (Feng et al., 2006).
Insulin Analog Synthesis
Studies involving the preparation and application of NalphaB1,Nepsilon29-Boc2-insulin demonstrated its potential in insulin analog synthesis and its activity in assays (Friesen et al., 1978).
Further HIV-Protease Inhibition Studies
Further research into lysine sulfonamide analogues showcased the synthesis and evaluation of Nepsilon-benzylic ureas as novel HIV protease inhibitors (Stranix et al., 2004).
Semisynthetic Insulin Analog Production
A novel semisynthetic route for insulin analogues was reported, modifying the amino-terminus of the A-chain, demonstrating potential in diabetes research (Dj & Offord, 1977).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(tetradecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-19-22(28)26-20-17-16-18-21(23(29)30)27-24(31)32-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZILJBTAXBKBI-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



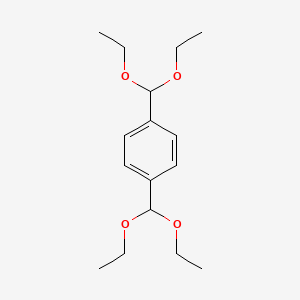
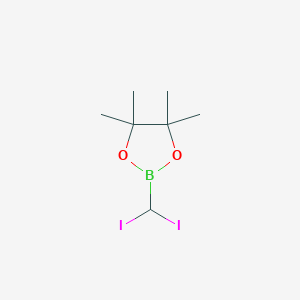

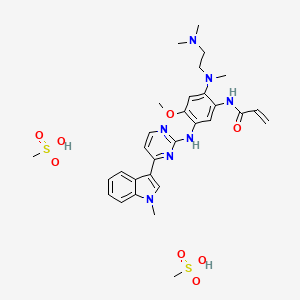
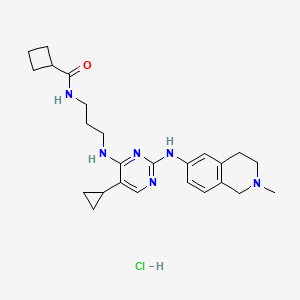
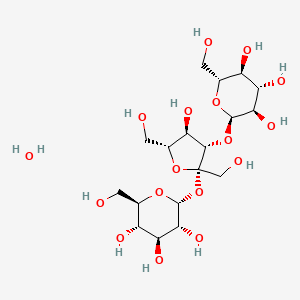
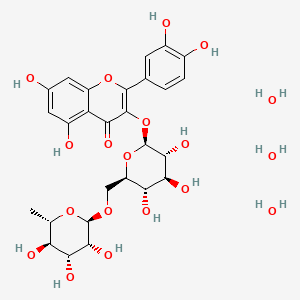

![2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate](/img/structure/B3028456.png)
